molecular formula C16H14ClN5O B15103818 N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B15103818
M. Wt: 327.77 g/mol
InChI Key: NZDYNSWHVLDASI-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 2-chlorobenzyl group, a 5-methyl-1H-tetrazol-1-yl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of 5-methyl-1H-tetrazole: This can be achieved by reacting 5-methyl-1H-tetrazole with appropriate reagents under controlled conditions.

    Preparation of 2-chlorobenzyl chloride: This involves the chlorination of benzyl chloride to introduce the chlorine atom at the 2-position.

    Coupling Reaction: The final step involves the coupling of 5-methyl-1H-tetrazole with 2-chlorobenzyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxidized benzamide derivatives.

    Reduction: May produce reduced benzamide compounds.

    Substitution: Can result in various substituted benzamide derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can be compared with other similar compounds, such as:

    N-(2-chlorobenzyl)-benzamide: Lacks the tetrazole group, which may affect its chemical and biological properties.

    3-(5-methyl-1H-tetrazol-1-yl)benzamide: Lacks the 2-chlorobenzyl group, which may influence its reactivity and applications.

Properties

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)14-7-4-6-12(9-14)16(23)18-10-13-5-2-3-8-15(13)17/h2-9H,10H2,1H3,(H,18,23)

InChI Key

NZDYNSWHVLDASI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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